17beta-Hydroxysteroid dehydrogenase type 1 (17beta-HSD1) is a pivotal enzyme involved in the biosynthesis of estrogens, particularly the conversion of estrone to estradiol. This enzyme plays a significant role in various physiological processes, including reproductive functions and the regulation of hormone-dependent cancers, particularly breast cancer. The compound 17beta-HSD1-IN-1 is an inhibitor designed to selectively target this enzyme, potentially offering therapeutic benefits in conditions influenced by estrogen levels.
17beta-HSD1 is classified as an oxidoreductase enzyme, specifically under the Enzyme Commission number EC 1.1.1.62. It is primarily expressed in tissues such as the ovaries, placenta, and breast, where it contributes to local estrogen production. The inhibition of this enzyme has garnered attention due to its implications in estrogen-dependent diseases, making it a target for drug development aimed at treating conditions like breast cancer and endometriosis .
The synthesis of 17beta-HSD1-IN-1 involves several chemical reactions typically executed through organic synthesis techniques. The general approach includes:
Specific methodologies may vary based on the desired chemical structure and properties of the final compound .
The molecular structure of 17beta-HSD1-IN-1 can be characterized by advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. Key features include:
The primary chemical reaction involving 17beta-HSD1-IN-1 is its interaction with 17beta-HSD1 to inhibit its activity. This can be described as follows:
The mechanism by which 17beta-HSD1-IN-1 exerts its inhibitory effects involves several steps:
The physical and chemical properties of 17beta-HSD1-IN-1 are crucial for its functionality as an inhibitor:
The primary applications of 17beta-HSD1-IN-1 include:
17β-Hydroxysteroid dehydrogenase type 1 (17β-HSD1) is a pivotal enzyme in steroid metabolism, encoded by the HSD17B1 gene located on chromosome 17q21.2 [5]. It belongs to the short-chain dehydrogenase/reductase (SDR) family and functions primarily as a homodimer, utilizing NADPH as a cofactor to catalyze the reduction of estrone (E1) to biologically potent estradiol (E2) [1] [2]. This reductive activation is critical in tissues such as ovarian granulosa cells, placenta, and breast epithelium, where localized E2 production drives cellular proliferation. In pathological contexts, 17β-HSD1 is overexpressed in hormone-dependent diseases including breast cancer (60–80% of tumors), endometriosis, and endometrial carcinoma, correlating with elevated intratumoral E2 concentrations and poor prognosis [2] [7] [9]. The enzyme’s expression is hormonally regulated; progesterone upregulates it in glandular epithelial cells, while cytokines like interleukin-6 enhance its activity in breast stroma, creating microenvironmental niches favorable for estrogen-dependent tumor growth [7].
Table 1: Tissue-Specific Expression and Pathological Significance of 17β-HSD1
Tissue/Cell Type | Expression Level | Associated Pathologies | Clinical Impact |
---|---|---|---|
Ovarian Granulosa Cells | High | Ovarian cysts, infertility | Increased local E2 synthesis |
Breast Cancer Epithelium | Overexpressed | Hormone-dependent breast cancer | Tumor proliferation, poor prognosis [9] |
Endometrium | Moderate | Endometriosis, endometrial cancer | Enhanced tissue growth and invasion [7] |
Placental Syncytiotrophoblasts | High | Preeclampsia, ectopic pregnancy | Dysregulated estrogen signaling [7] |
Non-Small Cell Lung Cancer | Elevated | NSCLC progression, poor survival | Estrogen-responsive tumor growth [2] |
Beyond estrogen activation, 17β-HSD1 exhibits a dual function in androgen metabolism, significantly impacting breast cancer pathogenesis. The enzyme inactivates dihydrotestosterone (DHT), the most potent natural androgen, by converting it to 5α-androstane-3β,17β-diol (3β-diol) and androstenedione, thereby attenuating androgen receptor (AR)-mediated protective signals [4] [10]. This dual activity creates a permissive environment for estrogen-driven proliferation:
Proteomic analyses in MCF7 breast cancer cells overexpressing 17β-HSD1 demonstrate consequential dysregulation: proliferating cell nuclear antigen (PCNA) increases by 75%, while BRCA2-interacting protein (BCCIP), a tumor suppressor, decreases by 60%. Additionally, 17β-HSD1 upregulates mRNA levels of ERα (171%) and ERβ (120%) while suppressing AR expression (64%), further skewing hormonal balance toward estrogenic signaling [9]. Critically, this enzyme also promotes metastatic behavior by enhancing cell migration, despite concurrent upregulation of the metastasis suppressor NM23-H1 [9].
Table 2: Substrate Specificity and Functional Consequences of 17β-HSD1 in Breast Cancer
Substrate | Product | Biological Consequence | Impact on Cancer Phenotype |
---|---|---|---|
Estrone (E1) | Estradiol (E2) | ERα activation → cell proliferation | ↑ Tumor growth, ↑ PS2 and cathepsin D expression |
Dihydrotestosterone (DHT) | Androstenedione / 3β-diol | AR signaling suppression → loss of growth inhibition | ↑ Unopposed estrogenic activity |
Dehydroepiandrosterone (DHEA) | 5-Androsten-3β,17β-diol (5-diol) | Weak ERα activation → postmenopausal tumor stimulation | ↑ Alternative estrogen source in menopause [4] |
Emerging evidence implicates 17β-HSD1 in non-gynecological malignancies, notably non-small cell lung cancer (NSCLC). NSCLC tissues exhibit aberrant 17β-HSD1 expression, correlating with tumor aggressiveness and reduced patient survival [2] [7]. In vitro, NSCLC cells metabolize E1 to E2 via 17β-HSD1, and pharmacological inhibition suppresses estrogen-responsive tumor growth [2] [7]. This highlights an "intracrine" mechanism similar to breast cancer, where local E2 synthesis sustains proliferation independently of circulating hormones.
Targeting 17β-HSD1 offers distinct advantages over existing endocrine therapies:
Table 3: Therapeutic Rationale for 17β-HSD1 Inhibition Across Cancers
Malignancy Type | Key Mechanism of 17β-HSD1 Involvement | Therapeutic Advantage vs. Current Therapies | Preclinical Evidence |
---|---|---|---|
Breast Cancer | ↑ [E2]/[E1] ratio; DHT inactivation → ERα-driven growth | Overcomes AI resistance; blocks DHEA→5-diol pathway | PBRM inhibits T47D xenograft growth by 80% [4] |
NSCLC | Local E2 synthesis → tumor proliferation | Addresses unmet need in estrogen-responsive NSCLC | 17β-HSD1 inhibitors suppress NSCLC cell growth in vitro [2] |
Endometriosis | Ectopic E2 production → lesion inflammation and invasion | Reduces local estrogen burden without systemic depletion | HSD17B1KO mice show attenuated endometrial lesions [7] |
Prostate Cancer | Androgen inactivation → altered steroid milieu | Potential for combinatorial androgen/estrogen blockade | Polymorphisms in HSD17B1 linked to prostate cancer risk [5] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7